molecular formula C18H31ClN2OS B2365996 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride CAS No. 2445793-62-2

1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride

Cat. No. B2365996
CAS RN: 2445793-62-2
M. Wt: 358.97
InChI Key: QZYQDEPLARRDSL-UHFFFAOYSA-N
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Description

1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride is a useful research compound. Its molecular formula is C18H31ClN2OS and its molecular weight is 358.97. The purity is usually 95%.
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Scientific Research Applications

Analytical and Bioanalytical Methods

Bilastine, chemically related to the compound , has been extensively studied for its properties and characteristics. It's a new-generation antihistamine used for various allergic conditions. The chemical structure and hydrophilic carboxylic substituent of Bilastine contribute to its longer duration of action due to potent binding affinity to the H1 receptor. Extensive literature has been reviewed to summarize the analytical and bioanalytical methods used for the estimation of Bilastine from different scientific articles. This includes methods for quantification in various sample matrices and pharmaceutical products. The review highlights the need for novel, effective, economical, and safe analytical methodologies for routine quality control analysis, bioavailability, and bioequivalence studies (Sharma et al., 2021).

Chemical Inhibition Studies

The review of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes provides significant insights into drug metabolism and drug-drug interactions. It discusses the potency and selectivity of chemical inhibitors for various CYP isoforms, crucial for deciphering the involvement of specific CYP isoforms in drug metabolism. This paper contributes valuable knowledge for the development of new drugs and understanding their metabolic pathways, which can be crucial for drugs with a chemical structure similar to the compound (Khojasteh et al., 2011).

Pharmacological Effects of Related Compounds

The pharmacological effects of structurally related compounds like Ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, have been summarized. This review covers initial studies on mixtures of Ohmefentanyl stereoisomers and more recent studies on individual stereoisomers. It provides insights into the impact of structural changes on biological activity, highlighting the roles of specific groups in the molecule's unique activity. This could be relevant for understanding the pharmacological effects of structurally similar compounds (Brine et al., 1997).

Anticancer and Antifungal Properties

FTY720, a structurally related compound, shows antitumor efficacy in several cancer models. The review discusses the molecular targets of the unphosphorylated form of FTY720 and its preclinical antitumor efficacy. This information can be crucial for understanding the anticancer properties of compounds with a similar structure (Zhang et al., 2013). Additionally, the review of small molecules against Fusarium oxysporum provides insights into the antifungal properties of certain compounds, which could be relevant for compounds with similar structures (Kaddouri et al., 2022).

properties

IUPAC Name

1-[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2OS.ClH/c1-13-11-15(14(2)22-13)5-6-17(21)20-9-7-16(8-10-20)18(3,4)12-19;/h11,16H,5-10,12,19H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYQDEPLARRDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CCC(=O)N2CCC(CC2)C(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride

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